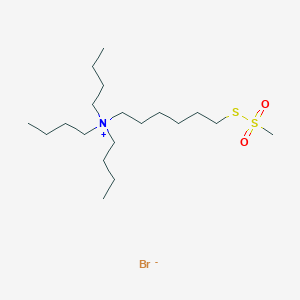
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C19H42BrNO2S2 and a molecular weight of 460.87 . This compound is primarily used in proteomics research and is known for its water solubility and bulkier structure compared to other charged MTS reagents .
Méthodes De Préparation
The synthesis of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide typically involves the reaction of hexyl methanethiosulfonate with tributylamine in the presence of a bromide source. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Tributylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond and modifying the protein’s structure and function. This modification can be used to study the protein’s topology and function, as well as to develop targeted therapies .
Comparaison Avec Des Composés Similaires
6-(Tributylammonium)hexyl Methanethiosulfonate Bromide is unique compared to other similar compounds due to its bulkier structure and water solubility. Similar compounds include:
Methanethiosulfonate Ethylammonium (MTSEA): A smaller and less bulky analogue.
Methanethiosulfonate Ethyltrimethylammonium (MTSET): Another charged MTS reagent with different structural properties.
These compounds share similar reactivity but differ in their physical properties and specific applications.
Propriétés
Formule moléculaire |
C19H42BrNO2S2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
tributyl(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-15-20(16-9-6-2,17-10-7-3)18-13-11-12-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
RLLBUWIRFXOKQI-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCCCCSS(=O)(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
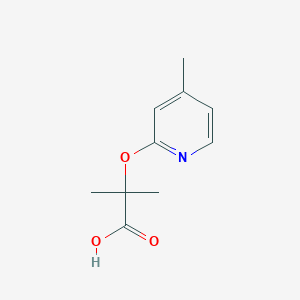
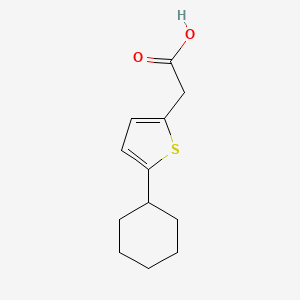
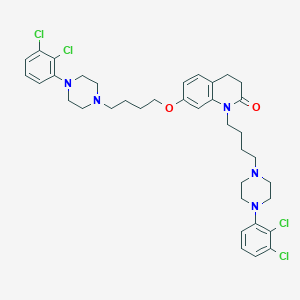
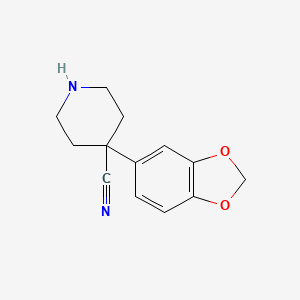
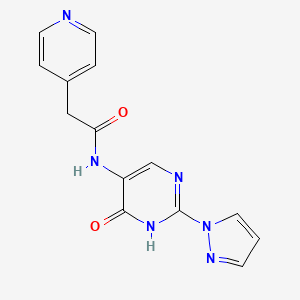
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)


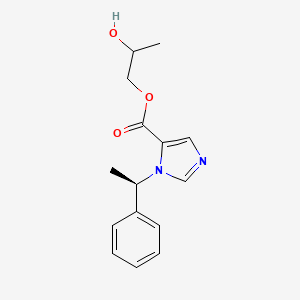
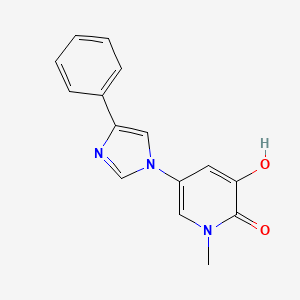
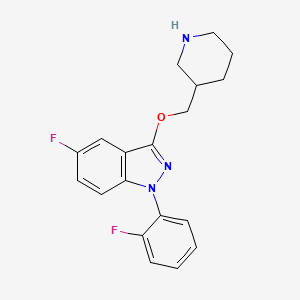
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
